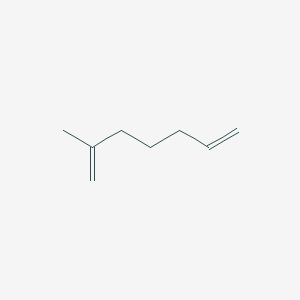

2-methylhepta-1,6-diene

Description

Contextualization of Diene Chemistry in Organic Synthesis and Materials Science

Dienes are organic compounds that contain two carbon-carbon double bonds. vaia.com Their unique electronic structures and reactivity make them indispensable building blocks in the construction of complex molecules and the creation of novel materials. numberanalytics.com In organic synthesis, dienes are celebrated for their participation in a variety of reactions, most notably the Diels-Alder reaction, which is a powerful tool for forming six-membered rings with high degrees of control over the spatial arrangement of atoms. numberanalytics.com This capability has been instrumental in the total synthesis of numerous natural products, including steroids and alkaloids. numberanalytics.com

Beyond the synthesis of discrete molecules, dienes are fundamental to materials science. Their ability to undergo polymerization—the linking of many small molecules (monomers) into large chains (polymers)—is the basis for producing a wide array of synthetic materials. numberanalytics.comwikipedia.org For instance, the polymerization of conjugated dienes like 1,3-butadiene (B125203) is a cornerstone of the synthetic rubber industry. numberanalytics.comscribd.com The properties of the resulting polymers, such as thermal stability and mechanical strength, are directly influenced by the structure of the diene monomer. numberanalytics.com

The Role of Non-Conjugated Dienes in Advanced Chemical Methodologies

Dienes are broadly classified based on the relative position of their double bonds. In conjugated dienes, the double bonds are separated by a single bond, leading to a continuous system of overlapping p-orbitals. This conjugation imparts special stability and reactivity. wikipedia.orgscribd.com In contrast, non-conjugated dienes, also known as isolated dienes, have their double bonds separated by two or more single bonds. vaia.comwikipedia.org This separation means the double bonds react more or less independently, in a manner similar to simple alkenes.

The distinct nature of non-conjugated dienes makes them valuable substrates for specific types of chemical transformations. vaia.com One of the most significant applications is in ring-closing metathesis (RCM), a powerful reaction that forms cyclic compounds by rearranging the bonds of a non-conjugated diene. This methodology has become a vital tool in the synthesis of complex cyclic molecules. Furthermore, non-conjugated dienes are key substrates in transition metal-catalyzed difunctionalization reactions, where two new functional groups are added across the double bonds. researchgate.net These advanced methodologies highlight the unique and complementary role of non-conjugated dienes in the synthetic chemist's toolbox.

Overview of Academic Research Trajectories for 2-Methylhepta-1,6-diene

Academic research on this compound has primarily explored its formation in thermal rearrangement reactions and its potential as a monomer in polymerization processes.

One significant area of investigation has been the thermolysis (decomposition by heat) of various cyclic and acyclic hydrocarbons. For instance, the thermal decomposition of 2,2-dimethyl-1-vinylcyclobutane yields this compound as one of the primary products. rsc.orglookchem.com This formation is believed to occur through a diradical intermediate, followed by a 1,5-hydrogen-abstraction reaction. rsc.orglookchem.com Kinetic studies of these thermal rearrangements provide fundamental insights into reaction mechanisms and the factors that control product distributions. rsc.orgresearchgate.netresearchgate.netresearchgate.net

In the realm of polymer chemistry, this compound has been mentioned in the context of butyl rubber production. Butyl rubber is typically a copolymer of isobutylene (B52900) and a small amount of a diene, which introduces sites for vulcanization (cross-linking). While isoprene (B109036) is the most common diene used, research has explored the use of other dienes, including this compound, as multifunctional cross-linking agents. google.comgoogle.gm

The table below provides a summary of key properties and identifiers for this compound.

| Property/Identifier | Value |

| Chemical Formula | C8H14 |

| Molar Mass | 110.20 g/mol |

| CAS Registry Number | 3070-53-9 |

| Synonyms | 2-methyl-1,6-heptadiene, 2-methylheptadiene-1,6 |

This table was generated based on data from various chemical databases. stenutz.eu

In addition to these areas, the synthesis of derivatives of this compound has also been a subject of study. For example, the reaction of allylboranes with certain unsaturated compounds can lead to precursors for derivatives like 4-methylpenta-1,6-diene-1-ol. scispace.com Furthermore, a related compound, (Z)-(1′S,3′R,4′S)(–)-2-(3′,4′-epoxy-4′-methylcyclohexyl)-6-methylhepta-2,5-diene, has been identified as the sex pheromone of the southern green stinkbug, highlighting the presence of similar structural motifs in nature. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

2-methylhepta-1,6-diene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14/c1-4-5-6-7-8(2)3/h4H,1-2,5-7H2,3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNUNYHQZMMREQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201015947 | |

| Record name | 2-methylhepta-1,6-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201015947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.20 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13643-06-6 | |

| Record name | 2-methylhepta-1,6-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201015947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Reactivity and Mechanistic Pathways of 2 Methylhepta 1,6 Diene

Mechanistic Investigations of Addition Reactions

Addition reactions to 2-methylhepta-1,6-diene proceed through pathways familiar to alkene chemistry, including electrophilic, radical, and, under specific conditions, nucleophilic mechanisms. The distinct electronic environments of the C1-C2 and C6-C7 double bonds are a key determinant of the reaction outcomes.

Electrophilic Addition Pathways and Regioselectivity

The electrophilic addition to this compound follows Markovnikov's rule, where the electrophile adds to the less substituted carbon of the double bond to form the more stable carbocation intermediate. libretexts.org Due to the presence of two distinct double bonds, the regioselectivity of the reaction is a primary consideration. The C1-C2 double bond is disubstituted at the C2 position with a methyl group, while the C6-C7 double bond is monosubstituted.

In an electrophilic addition, such as the reaction with hydrogen bromide (HBr), the more nucleophilic, electron-rich double bond is preferentially attacked. The C1-C2 double bond, with its electron-donating methyl group, is more nucleophilic than the terminal C6-C7 double bond. chemistrynotmystery.com Protonation of the C1-C2 double bond at the C1 position leads to the formation of a stable tertiary carbocation at the C2 position. Subsequent attack by the bromide nucleophile results in the major product.

Reaction Mechanism: Electrophilic Addition of HBr to this compound

| Step | Description | Intermediate/Product |

| 1 | Protonation of the more nucleophilic C1-C2 double bond at the C1 carbon. | Formation of a tertiary carbocation at C2. |

| 2 | Nucleophilic attack by the bromide ion (Br⁻) on the tertiary carbocation. | Formation of the major product, 2-bromo-2-methylhept-6-ene. |

| 3 | Protonation of the less nucleophilic C6-C7 double bond at the C7 carbon. | Formation of a secondary carbocation at C6. |

| 4 | Nucleophilic attack by the bromide ion (Br⁻) on the secondary carbocation. | Formation of the minor product, 6-bromo-2-methylhept-1-ene. |

The predicted major and minor products are based on the relative stability of the carbocation intermediates (tertiary > secondary).

Radical-Mediated Addition Processes

In the presence of radical initiators, such as peroxides, the addition of HBr to alkenes proceeds via a free-radical mechanism, leading to anti-Markovnikov regioselectivity. masterorganicchemistry.com This reversal of regioselectivity is attributed to the formation of the most stable radical intermediate.

In the case of this compound, the bromine radical (Br•) will add to the double bond at the position that results in the more stable carbon radical. For the C1-C2 double bond, addition of Br• to the C2 carbon would generate a primary radical at C1, while addition to C1 generates a more stable tertiary radical at C2. For the C6-C7 double bond, addition of Br• to C7 generates a secondary radical at C6, while addition to C6 gives a primary radical at C7. The tertiary radical at C2 is the most stable, thus dictating the major reaction pathway. However, considering the typical anti-Markovnikov addition, the bromine radical adds to the less substituted carbon of the double bond.

Predicted Products of Radical Addition of HBr to this compound

| Double Bond | Site of Br• Addition | Resulting Carbon Radical | Final Product | Regioselectivity |

| C1-C2 | C1 | Tertiary radical at C2 | 1-bromo-2-methylhept-6-ene | Anti-Markovnikov |

| C6-C7 | C7 | Secondary radical at C6 | 7-bromo-2-methylhept-1-ene | Anti-Markovnikov |

Nucleophilic Addition Strategies on Diene Systems

Nucleophilic addition to simple alkenes, such as the double bonds in this compound, is generally not a favorable process. Alkenes are electron-rich species and are therefore not susceptible to attack by nucleophiles. Such reactions typically require the presence of strong electron-withdrawing groups attached to the double bond to render it electrophilic, which are absent in this compound. Therefore, direct nucleophilic addition to this diene system is not a synthetically viable strategy under normal conditions.

Cycloaddition Reactions and Their Stereochemical Control

Cycloaddition reactions provide a powerful tool for the construction of cyclic molecules. The ability of this compound to participate in such reactions is largely dictated by its non-conjugated nature.

Diels-Alder Reactions with this compound as a Dienophile or Diene Component

The Diels-Alder reaction is a [4+2] cycloaddition that occurs between a conjugated diene and a dienophile, which is typically an alkene or alkyne. wikipedia.org A critical requirement for the diene component is the ability to adopt an s-cis conformation.

As this compound is a non-conjugated diene, with its double bonds separated by three single bonds, it cannot function as the diene component in a Diels-Alder reaction. sigmaaldrich.com

Theoretically, either of the double bonds in this compound could act as a dienophile in a Diels-Alder reaction with a conjugated diene. However, the reactivity of simple, non-activated alkenes as dienophiles is generally low. libretexts.org The reaction typically requires electron-withdrawing groups on the dienophile to proceed efficiently under thermal conditions. Since this compound lacks such activating groups, it would be a poor dienophile in a standard Diels-Alder reaction.

Feasibility of this compound in Diels-Alder Reactions

| Role | Feasibility | Rationale |

| Diene | Not feasible | The double bonds are not conjugated. |

| Dienophile | Poor | The double bonds are not activated by electron-withdrawing groups. |

Intramolecular Cycloadditions for Polycyclic Frameworks

Intramolecular cycloadditions can be a powerful strategy for the synthesis of polycyclic frameworks. mit.edu In the case of this compound, an intramolecular [2+2] cycloaddition could theoretically occur between the two double bonds to form a bicyclic system. Such reactions are typically photochemically allowed. The flexible heptadiene chain would allow the two double bonds to come into the necessary proximity for such a reaction to occur, potentially leading to the formation of a bicyclo[3.1.1]heptane or bicyclo[2.2.1]heptane derivative, depending on the mode of cycloaddition. However, there are no specific reports in the searched literature of such a reaction being carried out with this compound. The feasibility and outcome would depend on the specific reaction conditions, such as the use of photosensitizers.

Rearrangement Reactions Involving the this compound Skeleton

Rearrangement reactions offer pathways to isomerize the this compound framework into new structural motifs, driven by thermodynamic stability or specific reaction conditions. These transformations can be broadly categorized into pericyclic shifts and reactions proceeding through charged intermediates.

Sigmatropic rearrangements are pericyclic reactions wherein a sigma bond migrates across a π-electron system. The researchgate.netresearchgate.net-sigmatropic rearrangement, known as the Cope rearrangement for all-carbon systems, is particularly relevant to 1,5-dienes. While this compound itself is not a 1,5-diene, its isomers are, and they can participate in these rearrangements. For instance, the thermolysis of 2,2-dimethyl-1-vinylcyclobutane can produce related isomers like cis-2-methylhepta-1,5-diene. This isomer can then undergo a researchgate.netresearchgate.net-sigmatropic rearrangement to yield trans-2-methylhepta-1,5-diene and 2,4-dimethylhexa-1,5-diene. The reaction proceeds through a concerted mechanism involving a six-membered, chair-like transition state where three bonding electron pairs are reorganized.

In the presence of Brønsted or Lewis acids, 1,6-dienes like this compound can undergo cationic rearrangements, most notably Prins-type cyclizations. acs.orgnih.gov The reaction is initiated by the protonation of one of the double bonds to form a carbocation. For this compound, protonation occurs preferentially at the C1 position of the isobutenyl group, leading to the formation of a stable tertiary carbocation at the C2 position. This electrophilic center is then attacked by the nucleophilic terminal double bond in an intramolecular fashion. This cyclization typically proceeds via a 6-endo-trig pathway to form a six-membered ring, resulting in a new carbocationic intermediate that can be trapped by a nucleophile or lose a proton to yield a stable cyclohexene (B86901) derivative. The stability of the intermediate carbocations is a key factor driving these rearrangements. msu.edu

Catalytic Transformations of this compound

Catalysis provides efficient and selective routes for transforming this compound into valuable cyclic and functionalized compounds. Transition metals, in particular, play a pivotal role in activating the diene's double bonds towards a range of reactions.

Olefin metathesis is a powerful carbon-carbon bond-forming reaction catalyzed by metal carbene complexes, such as those based on ruthenium (Grubbs' catalysts) or molybdenum. uwindsor.ca For a terminal diene like this compound, the most relevant transformation is Ring-Closing Metathesis (RCM). In this reaction, the two terminal alkene groups of the diene react to form a cyclic alkene and a small, volatile olefin byproduct, typically ethylene (B1197577). The reaction is driven forward by the entropic benefit of releasing ethylene gas. illinois.edu The RCM of this compound is expected to produce 1-methylcyclohexene. A study on the closely related substrate 4,4-dicarbethoxy-2-methyl-1,6-heptadiene demonstrated that RCM proceeds efficiently, highlighting the viability of this transformation for substituted 1,6-heptadienes. cmu.edu

Table 1: Ring-Closing Metathesis (RCM) of this compound

| Substrate | Catalyst | Product(s) |

| This compound | Grubbs' Catalyst (e.g., 2nd Gen) | 1-Methylcyclohexene + Ethylene |

The double bonds of this compound can be selectively functionalized using various transition metal-catalyzed coupling reactions. The less sterically hindered terminal double bond is typically the more reactive site for intermolecular reactions. For example, the palladium-catalyzed Heck reaction allows for the coupling of the diene with an aryl or vinyl halide. rsc.org In such a reaction, the organopalladium species generated from the halide would preferentially add across the terminal C6-C7 double bond. Subsequent β-hydride elimination would yield a functionalized 1,6-diene. Tandem reactions, such as a Heck/Suzuki cascade, have also been developed for substituted 1,6-dienes, enabling the rapid construction of complex molecular scaffolds. organic-chemistry.orgnih.govacs.org These processes typically involve an initial intramolecular cyclization followed by a cross-coupling step.

Cycloisomerization is a 100% atom-economical process that rearranges a diene into a cyclic isomer. Palladium(II) complexes are particularly effective catalysts for the cycloisomerization of 1,6-dienes into five-membered rings. organic-chemistry.orgnih.gov The established mechanism involves several key steps:

Hydropalladation : A palladium-hydride species, formed in situ, adds across one of the double bonds. For this compound, this addition can occur at either the C1-C2 or C6-C7 double bond.

Carbopalladation : The resulting organopalladium intermediate undergoes an intramolecular 5-exo-trig cyclization, where the carbon bound to palladium adds across the remaining double bond. This forms a palladacyclohexane intermediate which rapidly rearranges to a more stable five-membered palladacyclopentane derivative.

β-Hydride Elimination : The final step is the elimination of a β-hydrogen atom, which regenerates the palladium-hydride catalyst and releases the cyclopentane (B165970) product. duke.edu

In the case of this compound, the regioselectivity of the β-hydride elimination from the substituted cyclopentylmethyl-palladium intermediate dictates the final product, typically leading to the formation of an exocyclic methylene (B1212753) cyclopentane derivative. duke.edunih.gov Dual cobalt-photocatalytic systems have also been shown to enable the cycloisomerization of 1,6-dienes to form five-membered rings under mild conditions. rsc.org

Table 2: Palladium-Catalyzed Cycloisomerization of a 1,6-Diene

| Substrate | Catalyst System | Primary Product Type |

| Diethyl diallylmalonate (model 1,6-diene) | (η³-C₃H₅)Pd(Cl)PCy₃ / NaBArF₄ / HSiEt₃ | 1,2-dimethylcyclopentane derivative |

| This compound | Pd(II) Catalyst (e.g., (MeCN)₄Pd₂) | Methyl-methylenecyclopentane derivative |

Cycloisomerization of 1,6-Heptadienes: Mechanistic and Catalytic Aspects

Palladium-Catalyzed Cycloisomerization Mechanisms

The cycloisomerization of 1,6-dienes is generally believed to proceed via one of two primary mechanistic manifolds: a palladium(II) hydride-mediated pathway or a cyclopalladation pathway.

The palladium(II) hydride-mediated pathway is the most widely accepted mechanism for the cycloisomerization of many 1,6-dienes. nih.govorganic-chemistry.orgnih.gov This catalytic cycle is initiated by the formation of a palladium hydride species, [L_nPd(H)X]. This active catalyst can be generated in situ from a variety of palladium precursors. For instance, the reaction of a Pd(II) precatalyst with a silane (B1218182) can generate a palladium hydride. organic-chemistry.org

The key steps of this pathway are:

Hydropalladation: The palladium hydride adds across one of the double bonds of the 1,6-diene. For an unsymmetrical diene like this compound, this addition can occur at either the more substituted or the less substituted double bond, leading to different regioisomeric intermediates.

Carbopalladation: The resulting alkylpalladium intermediate undergoes an intramolecular insertion of the second double bond. This 5-exo-trig cyclization is generally favored and leads to the formation of a cyclopentylmethylpalladium species.

β-Hydride Elimination: The final step involves the elimination of a β-hydride from the cyclopentylmethylpalladium intermediate to regenerate the palladium hydride catalyst and release the cyclopentene (B43876) product. The regioselectivity of this step determines the position of the double bond in the final product.

Deuterium labeling studies on related 1,6-dienes have provided strong evidence for this pathway, showing H/D exchange consistent with reversible hydropalladation and β-hydride elimination steps. duke.edu

An alternative, though less commonly invoked for simple dienes, is the cyclopalladation pathway . uwindsor.ca This mechanism involves the direct reaction of a Pd(II) species with the diene to form a palladacyclopentane intermediate. This intermediate can then undergo further reactions, such as β-hydride elimination, to yield the cyclized product. The choice between the hydropalladation and cyclopalladation pathways can be influenced by the specific palladium precursor and the ligands present.

In some systems, a "chain-walking" mechanism has been proposed, where the palladium hydride catalyst can isomerize the double bonds along the carbon chain before the cyclization event occurs. thieme-connect.com This allows for the formation of cyclization products that might not be accessible through direct cyclization of the starting diene.

Ligand Effects on Regioselectivity in Cycloisomerization

The choice of ligand in palladium-catalyzed cycloisomerization reactions is paramount, as it can profoundly influence the regioselectivity of the transformation. chemrxiv.orgnih.gov Ligands can affect the steric and electronic properties of the palladium center, thereby directing the outcome of the key mechanistic steps: hydropalladation and β-hydride elimination.

The cycloisomerization of this compound can theoretically yield several regioisomeric cyclopentene products. The primary products are typically 1,2-dimethyl-3-methylenecyclopentane and 1,2,3-trimethylcyclopentene, arising from different β-hydride elimination pathways. The regioselectivity is often a delicate balance between thermodynamic and kinetic control, which can be tipped by the ligand.

Phosphine (B1218219) Ligands: The steric and electronic properties of phosphine ligands have a significant impact on regioselectivity. Bulky, electron-donating phosphines can favor the formation of the thermodynamically more stable trisubstituted olefin product. For instance, in related systems, ligands like tricyclohexylphosphine (B42057) (PCy₃) have been shown to promote the formation of the more substituted cyclopentene. organic-chemistry.org In contrast, less sterically demanding phosphines may allow for the formation of the kinetic product, the exo-methylene cyclopentane. A study on the heteroannulation of 1,3-dienes developed a linear regression model identifying key ligand parameters, including steric properties like percent buried volume, that govern regioselectivity. nih.govresearchgate.net

N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are strong σ-donors and can form very stable complexes with palladium. In the cycloisomerization of 1,6-dienes, cationic NHC-palladium complexes have been shown to be highly regioselective and efficient in forming cyclic compounds with an exo-methylene group. doi.org The strong electron donation from the NHC ligand can influence the electronics of the palladium center, potentially favoring a specific β-hydride elimination pathway.

Nitrogen-Based Ligands: Bidentate nitrogen ligands, such as 1,10-phenanthroline, have been successfully employed in the cationic palladium-catalyzed cycloisomerization of functionalized 1,6-dienes. organic-chemistry.org These ligands can create a more electrophilic palladium center, which can enhance the catalytic activity and influence the regioselectivity of the reaction. The rigid bite angle of phenanthroline can enforce a specific geometry around the metal center, thereby directing the approach of the substrate and the subsequent cyclization.

The table below summarizes the general influence of different ligand classes on the regioselectivity of palladium-catalyzed cycloisomerization of 1,6-dienes, which can be extrapolated to this compound.

| Ligand Class | General Effect on Regioselectivity | Plausible Product from this compound | Reference |

|---|---|---|---|

| Bulky, Electron-Donating Phosphines (e.g., PCy₃) | Favors formation of the thermodynamically more stable, more substituted double bond. | 1,2,3-Trimethylcyclopentene | organic-chemistry.org |

| N-Heterocyclic Carbenes (NHCs) | Can favor the formation of the kinetically favored exo-methylene product. | 1,2-Dimethyl-3-methylenecyclopentane | doi.org |

| Bidentate Nitrogen Ligands (e.g., 1,10-Phenanthroline) | Promotes the formation of highly substituted cyclopentenes through a cationic pathway. | 1,2,3-Trimethylcyclopentene | organic-chemistry.org |

| Absence of Strong Ligands (e.g., using Pd(OAc)₂) | Often leads to a mixture of products or favors pathways that are sensitive to other reaction parameters. | Mixture of regioisomers | uwindsor.ca |

Polymerization Science and Applications of 2 Methylhepta 1,6 Diene

Cyclopolymerization of 1,6-Dienes: Fundamental Principles and Scope

Cyclopolymerization is a powerful technique for creating polymers with cyclic units integrated into their backbones. ufl.educhemrxiv.org This method is particularly effective for non-conjugated dienes like those in the 1,6-diene family. researchgate.net

Formation of Cyclic Repeating Units in Polymer Backbones

The polymerization of 1,6-dienes, such as 1,6-heptadiene (B165252), proceeds through a mechanism that favors the formation of cyclic repeating units. researchgate.netresearchgate.net Instead of the two double bonds reacting independently to form crosslinked networks, one double bond of a monomer unit adds to the growing polymer chain, followed by an intramolecular cyclization step where the radical or cationic center attacks the remaining pendant double bond. ufl.edunih.gov This process, which alternates between intermolecular and intramolecular reactions, results in a linear polymer chain containing cyclic moieties. ufl.eduresearchgate.net For 1,6-dienes, this typically leads to the formation of five- or six-membered rings within the polymer backbone. tsijournals.com The efficiency of cyclization is a critical factor, and in many cases, it can be nearly quantitative, leading to polymers with a high degree of cyclic structures. researchgate.net The resulting polymers, such as those derived from the cyclopolymerization of bis(diazoacetate)s, possess a unique structure where no free methylene (B1212753) groups exist in the sp3-carbon-based backbone, a contrast to conventional cyclopolymers from divinyl compounds. bohrium.com

Control of Ring Size and Fusion (e.g., Five-Membered Rings, Cis/Trans Selectivity)

A key aspect of cyclopolymerization is the ability to control the size and stereochemistry of the newly formed rings. While both five- and six-membered rings are possible from the cyclization of 1,6-dienes, the formation of five-membered rings is often favored. researchgate.nettsijournals.com The stereochemistry of the ring fusion, whether cis or trans, can be influenced by the choice of catalyst and reaction conditions. researchgate.net

For instance, iron (Fe) and cobalt (Co) complexes bearing bis(imino)pyridine ligands have demonstrated remarkable control over the stereoselectivity of 1,6-heptadiene cyclopolymerization. researchgate.netresearchgate.net Fe-based catalysts tend to produce polymers with a high content of trans-fused five-membered rings, while Co-based catalysts can yield polymers with a predominance of cis-fused rings. researchgate.netresearchgate.netresearchgate.net The steric properties of the ligands on the metal center play a crucial role in directing this selectivity. researchgate.net Palladium (Pd) complexes with diimine ligands have also been shown to produce polymers with trans-1,2-disubstituted cyclopentane (B165970) rings. researchgate.net This level of control over the polymer microstructure is essential for tailoring the material's physical and thermal properties. researchgate.net

Catalytic Systems in Diene Polymerization

The choice of catalyst is paramount in controlling the polymerization of dienes, influencing activity, selectivity, and the microstructure of the resulting polymer. Late transition metal complexes have emerged as a particularly versatile class of catalysts for this purpose. wiley-vch.dewiley.com

Late Transition Metal Complexes (e.g., Co, Fe, Pd) as Catalysts

Complexes of late transition metals such as cobalt (Co), iron (Fe), and palladium (Pd) have been extensively studied for diene polymerization. wiley-vch.desciprofiles.com Iron and cobalt complexes, particularly those with bis(imino)pyridine ligands, are effective for the cyclopolymerization of 1,6-dienes. researchgate.netresearchgate.net These catalysts can exhibit high activity and provide control over the stereochemistry of the resulting cyclic units. researchgate.netresearchgate.net For example, specific iron complexes can catalyze the polymerization of 1,3-butadiene (B125203) to produce syndiotactic 1,2-polybutadiene. bohrium.com Cobalt catalysts are also known for their versatility in diene polymerization, with their performance often being tunable by the ligand environment. bohrium.commdpi.com

Palladium catalysts, often based on diimine ligands, are effective for the cyclopolymerization of 1,6-dienes that contain functional groups. researchgate.net They can also facilitate the chain-walking polymerization of dienes, leading to polymers with functionalized five-membered rings separated by methylene spacers. acs.org The development of these catalyst systems has significantly expanded the range of accessible polymer architectures from diene monomers. wiley.com

Co-catalysts and Activators in Polymerization Processes

The activity of late transition metal catalysts in diene polymerization is often dependent on the presence of a co-catalyst or activator. google.com Methylaluminoxane (B55162) (MAO) and modified methylaluminoxane (MMAO) are commonly used activators for iron and cobalt complexes in the cyclopolymerization of 1,6-heptadiene. researchgate.netresearchgate.netresearchgate.net These aluminum-based compounds are believed to alkylate the transition metal center, generating the active catalytic species. bohrium.com

Other activators, such as borate (B1201080) compounds like [Ph3C][B(C6F5)4], are used in combination with alkylaluminum reagents like triisobutylaluminum (B85569) (TIBA) to activate metallocene catalysts for diene polymerization. nih.gov The choice of co-catalyst can significantly impact the catalytic activity and, in some cases, the microstructure of the resulting polymer. rsc.org For instance, in the polymerization of isoprene (B109036) with neodymium-based catalysts, the co-catalyst can influence the cis-1,4 content and molecular weight of the polymer. mdpi.com

Influence of Catalyst Structure on Polymer Microstructure

The structure of the catalyst, particularly the ligand framework surrounding the metal center, has a profound influence on the microstructure of the resulting polymer. sioc-journal.cnbohrium.com In the cyclopolymerization of 1,6-dienes, the steric and electronic properties of the ligands can dictate the stereoselectivity of ring formation.

For example, with bis(imino)pyridine iron and cobalt catalysts, the substituents on the aryl groups of the imino fragments determine whether the resulting five-membered rings are predominantly cis or trans. researchgate.netresearchgate.net Less bulky substituents on the iron catalyst tend to favor the formation of trans rings, while bulkier substituents on the cobalt catalyst can lead to cis selectivity. researchgate.netresearchgate.net Similarly, the C2 symmetrical structure of certain palladium diimine complexes can influence the tacticity of the polymer, favoring a racemo linkage between monomer units. researchgate.net This ability to control the polymer's microstructure through catalyst design is a cornerstone of modern polymer synthesis, enabling the creation of materials with precisely tailored properties. researchgate.net

| Catalyst System | Diene Monomer | Key Polymer Microstructure Features |

| Fe complexes with bis(imino)pyridine ligands / MMAO | 1,6-Heptadiene | Predominantly trans-fused five-membered rings researchgate.netresearchgate.netresearchgate.net |

| Co complexes with bis(imino)pyridine ligands / MMAO | 1,6-Heptadiene | Predominantly cis-fused five-membered rings researchgate.netresearchgate.netresearchgate.net |

| Pd complexes with diimine ligands | Functionalized 1,6-dienes | trans-1,2-disubstituted cyclopentane rings researchgate.net |

| Fe(acac)3 / IITP / AlR3 | 1,3-Butadiene | Syndiotactic 1,2-polybutadiene bohrium.com |

| Neodymium-based catalysts / Alkylaluminum | Isoprene | Control over cis-1,4 content rsc.orgmdpi.com |

Copolymerization of 2-Methylhepta-1,6-diene with Other Monomers

The incorporation of non-conjugated dienes like this compound into polyolefins is a key strategy for producing functionalized polymers, particularly elastomers. By copolymerizing with simple α-olefins such as ethylene (B1197577) or propylene (B89431), the diene introduces unsaturated sites into the otherwise saturated polymer backbone. These pendent double bonds serve as reactive handles for subsequent vulcanization (crosslinking) or chemical modification.

Due to the scarcity of direct research on this compound, its behavior is inferred from studies on structurally similar non-conjugated dienes like 1,7-octadiene (B165261) (OD) and 7-methyl-1,6-octadiene (B1581185) (MOD). scirp.orgresearchgate.net The key feature of this compound is the presence of two non-equivalent double bonds: a terminal monosubstituted vinyl group (CH2=CH-) and a terminal 1,1-disubstituted isobutenyl group (CH2=C(CH3)-). This difference in substitution and steric hindrance allows for selective incorporation by coordination catalysts, such as metallocenes.

In copolymerizations with ethylene or propylene using metallocene catalysts (e.g., zirconocenes activated by methylaluminoxane, MAO), the less sterically hindered terminal vinyl group of an analogous monomer, 7-methyl-1,6-octadiene, is preferentially incorporated into the growing polymer chain. acs.orgacs.org The more substituted internal double bond remains as a pendent group. This selectivity prevents crosslinking during the polymerization reaction itself, which can be an issue with symmetrical α,ω-dienes like 1,5-hexadiene (B165246) or 1,7-octadiene under certain conditions. znaturforsch.comvtt.fi

The incorporation of the diene has a significant impact on the resulting copolymer's properties. As shown in studies with 1,7-octadiene and 7-methyl-1,6-octadiene, increasing the comonomer content generally leads to:

Decreased Crystallinity and Melting Point (Tm): The diene units act as defects in the regular polyolefin chain, disrupting crystal lattice formation. qu.edu.qaresearchgate.net

Reduced Molecular Weight: The diene can act as a chain transfer agent, leading to a decrease in the polymer's molecular weight. aalto.fi

Altered Mechanical Properties: A reduction in crystallinity typically leads to lower tensile modulus and strength. qu.edu.qa

The table below summarizes findings from the copolymerization of ethylene and propylene with analogous non-conjugated dienes, providing insight into the expected outcomes for this compound.

| Catalyst System | Comonomers | Key Findings | Impact on Polymer Properties | Reference |

|---|---|---|---|---|

| Cp₂ZrCl₂/MAO | Ethylene / 1,7-Octadiene | 1,7-octadiene was incorporated, increasing unsaturation. Activity decreased with higher diene concentration. | Decreased melting temperature and crystallinity. | znaturforsch.com |

| Metallocene/MAO | Ethylene / 1,7-Octadiene | Increased 1,7-octadiene content led to lower molecular weight, melting temperature, and crystallinity. | Reduced tensile modulus and strength compared to polyethylene (B3416737) homopolymer. | qu.edu.qa, researchgate.net |

| rac-Et[Ind]₂ZrCl₂/MAO | Propylene / 7-Methyl-1,6-octadiene (MOD) | Selective incorporation of the terminal double bond of MOD. Allowed for uniform copolymer architecture. | Functional polypropylene (B1209903) with pendent unsaturated groups was produced. | acs.org, acs.org |

| Supported Metallocene/MAO | Propylene / 7-Methyl-1,6-octadiene (MOD) | MOD acted as an effective chain transfer agent, significantly lowering polymer molecular weight. | Lowered melting temperature and enthalpy with increased MOD incorporation. | aalto.fi |

Stereochemical Control in Diene Polymerization and its Implications for Polymer Properties

Stereochemistry, the three-dimensional arrangement of atoms, is a critical parameter in polymer science that profoundly influences the material's bulk properties. In the polymerization of dienes, stereochemical control pertains to the geometry of the double bonds formed in the polymer backbone (cis/trans isomerism) and the relative orientation of substituents along the chain (tacticity).

While specific studies on this compound are not widely available, general principles from related diene polymerizations can be applied.

Control of Double Bond Geometry in ADMET: In Acyclic Diene Metathesis (ADMET) polymerization, the geometry of the newly formed internal double bonds can be controlled by the catalyst choice. While traditional ruthenium catalysts often favor the thermodynamically stable trans isomer, newer, specially designed ruthenium dithiolate catalysts can exhibit high stereoretention, enabling the synthesis of all-cis polymers from cis-monomers. nih.govnih.govresearchgate.net This control is significant because the cis/trans ratio dramatically affects the polymer's thermal and mechanical properties. For example, cis-polyalkenamers generally have lower melting points and are more flexible than their rigid trans counterparts.

Control of Tacticity in Cyclopolymerization: If this compound undergoes cyclopolymerization with a Ziegler-Natta or metallocene catalyst, the resulting polymer chain will consist of repeating methyl-substituted cyclohexane (B81311) rings. The spatial arrangement of these rings and their substituents determines the polymer's tacticity (isotactic, syndiotactic, or atactic). Homogeneous Ziegler-Natta catalysts have been shown to produce highly stereoregular poly(methylene-1,3-cyclopentane) from the cyclopolymerization of 1,5-hexadiene. acs.org The cis/trans ratio of the backbone ring structures, which can be tuned by the catalyst, directly impacts the polymer's crystallinity and thermal properties. acs.org An isotactic polymer, where all substituents have the same orientation, can pack into a crystalline lattice, leading to a higher melting point and increased rigidity, whereas an atactic polymer with random orientations is amorphous and rubbery.

The potential implications of stereochemical control on a polymer derived from this compound are substantial:

| Polymerization Method | Controllable Stereochemical Feature | Implication for Polymer Properties | Reference |

|---|---|---|---|

| ADMET Polymerization | Cis/Trans geometry of backbone double bonds | Controls polymer chain packing, flexibility, melting point, and crystallinity. Cis-isomers lead to more flexible, amorphous materials. | nih.gov, nih.gov |

| Ziegler-Natta Cyclopolymerization | Tacticity (isotactic, syndiotactic, atactic) of repeating cyclic units | Determines the degree of crystallinity. Isotactic and syndiotactic polymers can be semi-crystalline, rigid, and have higher thermal stability, while atactic polymers are amorphous and soft. | acs.org, acs.org |

| Ziegler-Natta Cyclopolymerization | Cis/Trans isomerism of the fused rings in the backbone | Influences the overall chain conformation and ability to crystallize, affecting thermal and mechanical properties. | acs.org, acs.org |

By carefully selecting the catalyst and polymerization conditions, it is theoretically possible to tailor the architecture of poly(this compound) to achieve a desired set of properties, ranging from rigid, semi-crystalline plastics to soft, amorphous elastomers.

Applications of 2 Methylhepta 1,6 Diene in Complex Molecule Synthesis

Role as a Key Building Block in Total Synthesis Endeavors

The pursuit of total synthesis, the complete chemical synthesis of complex organic molecules from simple precursors, often relies on the strategic use of versatile building blocks. sci-hub.seresearchgate.net 2-Methylhepta-1,6-diene has emerged as a valuable component in this endeavor, contributing to the assembly of intricate natural product scaffolds. sci-hub.see-bookshelf.de Its utility stems from the reactivity of its two olefinic moieties, which can be selectively functionalized to construct larger, more complex structures.

One notable application of a related diene is in the synthesis of spirotenuipesines A and B. acs.org In this multi-step synthesis, a key fragment was constructed utilizing a diene moiety to facilitate a crucial ring-closing metathesis (RCM) reaction. acs.org This reaction, a powerful tool in organic synthesis, allows for the formation of cyclic compounds, a common feature in many natural products. acs.org The strategic incorporation of the diene unit enabled the efficient construction of a tetrasubstituted cyclopentenyl system, a core component of the target molecules. acs.org

Furthermore, the diene's structure is amenable to various coupling reactions, which are fundamental to carbon-carbon bond formation in total synthesis. nih.gov For instance, palladium-catalyzed coupling reactions can be employed to link the diene with other molecular fragments, steadily building the carbon skeleton of the target natural product. nih.gov The regioselectivity and stereoselectivity of these reactions are often crucial for the successful synthesis of a specific stereoisomer of a complex molecule.

The adaptability of this compound and similar skipped dienes makes them indispensable tools for synthetic chemists. rsc.org Their ability to participate in a range of chemical transformations, from metathesis to coupling reactions, solidifies their role as key building blocks in the challenging and creative endeavor of total synthesis. e-bookshelf.deacs.org

Stereoselective Incorporation of Diene Moieties into Natural Products

The biological activity of natural products is often dictated by their specific three-dimensional arrangement, or stereochemistry. Consequently, the ability to control the stereochemical outcome of chemical reactions is paramount in natural product synthesis. The stereoselective incorporation of diene moieties, such as that found in this compound, into target molecules is a critical aspect of this endeavor.

Various catalytic systems have been developed to achieve high levels of stereocontrol in reactions involving dienes. For example, transition metal catalysts, often in conjunction with chiral ligands, can direct the formation of a specific stereoisomer. nih.gov Palladium-catalyzed reactions, in particular, have proven effective in the stereoselective coupling of dienes with other substrates. nih.gov The choice of ligand can significantly influence the stereochemical outcome, allowing chemists to selectively generate the desired product. rsc.org

In the synthesis of the C14–C23 fragment of biselyngbyolide A and B, a skipped diene was synthesized and utilized in a palladium-catalyzed coupling reaction. nih.gov This reaction proceeded with high regioselectivity, demonstrating the precise control that can be exerted over the diene's reactivity. nih.gov Similarly, the synthesis of α,α-disubstituted (E)- and (Z)-crotylboronates showcases the stereoselective synthesis of complex boronates from diene precursors. researchgate.net These boronates are valuable intermediates that can be further transformed into a variety of organic compounds with high stereoselectivity. researchgate.net

The development of stereoselective methods for diene incorporation has also been crucial in the synthesis of complex cyclic systems. For instance, studies directed toward the synthesis of cytospolide E involved the stereoselective construction of key intermediates containing diene functionalities. acs.org The careful control of reaction conditions and the use of appropriate reagents were essential to achieve the desired stereochemical outcome. acs.org

These examples highlight the importance of stereoselective synthesis in modern organic chemistry. The ability to precisely control the three-dimensional structure of molecules containing diene units is essential for the successful synthesis of complex and biologically active natural products.

Development of Cascade Reactions and Multicomponent Processes Utilizing Dienes

Cascade reactions, also known as tandem or domino reactions, are chemical processes that involve two or more consecutive transformations in a single synthetic operation. These reactions are highly efficient as they reduce the number of purification steps, save reagents and solvents, and can lead to a significant increase in molecular complexity in a single step. Dienes, including this compound, are excellent substrates for the development of novel cascade reactions.

Palladium-catalyzed cascade reactions involving skipped dienes have been a subject of significant research. rsc.org Depending on the choice of ligand, these reactions can be directed towards different outcomes. For example, the use of a bulky monodentate phosphine (B1218219) ligand can lead to the formation of rsc.orgumsystem.edu-spirocycles through a sequential double carbopalladation. rsc.org In contrast, bidentate phosphines can promote a remote β-C-elimination process. rsc.org

Indium(III) catalysts have also been employed to promote cascade cycloisomerization reactions of aryl 1,5-enynes. acs.org These reactions proceed through a double regioselective 6-endo-dig/endo-trig cyclization, leading to the formation of tricyclic frameworks with high stereoselectivity. acs.org The mechanism of these reactions often involves a biomimetic cascade cation-olefin process. acs.org

Furthermore, acyl radical cascade reactions have been utilized in the synthesis of azasteroids. nottingham.ac.uk In one instance, a cascade reaction involving three consecutive 6-endo-trig cyclizations was the final step in the synthesis of a 12-aza-D-homosteroid. nottingham.ac.uk The strategic design of the starting material, which can be derived from dienes, is crucial for the success of these complex transformations.

The development of cascade reactions and multicomponent processes utilizing dienes represents a powerful strategy in modern organic synthesis. These methods allow for the rapid and efficient construction of complex molecular architectures, which would otherwise require lengthy and laborious synthetic sequences.

Synthesis of Biologically Active Compounds Incorporating Diene Substructures

The unique structural features of dienes make them valuable precursors for the synthesis of a wide range of biologically active compounds. The ability to introduce specific functional groups and control stereochemistry allows for the creation of molecules with tailored biological properties.

Curcumin (B1669340), a natural product known for its medicinal properties, contains a hepta-1,6-diene-3,5-dione core structure. nih.gov Numerous analogues of curcumin have been synthesized to explore their potential as therapeutic agents. nih.govuobaghdad.edu.iq For instance, electron-rich pyrazole (B372694) and isoxazole (B147169) analogues of curcumin have been prepared and evaluated for their anti-proliferative activity against breast cancer cell lines, with some compounds exhibiting activity in the low micromolar to mid-nanomolar range. nih.gov Mannich bases of curcumin have also been synthesized and have shown antibacterial activity against various strains of bacteria. uobaghdad.edu.iq

The diene motif is also present in other classes of biologically active molecules. For example, the synthesis of polysubstituted pyrans, which are common structures in bioactive molecules, can be achieved through methods involving diene intermediates. ualberta.ca These pyran-containing molecules have shown potential as antimitotic and antiosteoporotic agents. ualberta.ca

Furthermore, the development of synthetic methods for creating complex macrocycles, a class of molecules with significant biological importance, often involves the use of diene-containing building blocks. whiterose.ac.uk Ring-closing metathesis of linear substrates bearing two terminal alkenes is a common strategy for the synthesis of these macrocyclic scaffolds. whiterose.ac.uk

The synthesis of biologically active compounds incorporating diene substructures is a vibrant area of research. The versatility of the diene functional group, coupled with the development of powerful synthetic methodologies, continues to provide access to novel molecules with potential applications in medicine and biology. ontosight.ai

Advanced Spectroscopic and Analytical Characterization Techniques for Research on 2 Methylhepta 1,6 Diene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like 2-methylhepta-1,6-diene. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Advanced 1D NMR (¹H, ¹³C NMR) for Proton and Carbon Environments

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for identifying the different proton and carbon environments within the this compound molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the chemically non-equivalent protons. The terminal vinyl protons (=CH₂) at the C1 and C6 positions would appear in the downfield region, typically between 4.5 and 6.0 ppm, due to the deshielding effect of the double bond. The methyl protons at the C2 position would produce a singlet or a narrow multiplet around 1.7 ppm. The methylene (B1212753) protons at C3, C4, and C5 would resonate in the aliphatic region, generally between 1.3 and 2.2 ppm, with their specific chemical shifts and splitting patterns influenced by their proximity to the double bonds.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. The olefinic carbons (C1, C2, C6, and the quaternary carbon at C2) would be found in the downfield region, typically from 100 to 150 ppm. The terminal sp² carbons (C1 and C6) would have distinct shifts from the internal sp² carbons. The aliphatic methylene carbons (C3, C4, and C5) and the methyl carbon would appear in the upfield region of the spectrum. The specific chemical shifts are crucial for confirming the carbon framework.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (=CH₂) | ~4.7 - 5.0 | ~110 - 115 |

| C2 (-C(CH₃)=) | - | ~140 - 145 |

| C2-CH₃ | ~1.7 | ~20 - 25 |

| C3 (-CH₂-) | ~2.0 - 2.2 | ~30 - 35 |

| C4 (-CH₂-) | ~1.4 - 1.6 | ~25 - 30 |

| C5 (-CH₂-) | ~2.0 - 2.2 | ~30 - 35 |

| C6 (=CH-) | ~5.7 - 5.9 | ~135 - 140 |

| C7 (=CH₂) | ~4.9 - 5.1 | ~114 - 118 |

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.

2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Correlation

Two-dimensional (2D) NMR techniques are indispensable for establishing the connectivity between atoms in this compound. d-nb.info

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the protons on adjacent carbons, such as between the protons on C5 and C6, and between the protons on C3 and C4, and C4 and C5. This helps to piece together the carbon chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. Each cross-peak in an HMQC or HSQC spectrum links a proton signal to the carbon signal of the atom it is attached to. This allows for the unambiguous assignment of each proton and its corresponding carbon in the molecule.

Vibrational Spectroscopy for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can offer insights into its conformational properties. d-nb.infonih.gov

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific functional groups. d-nb.infonih.gov

C-H Stretching: Vibrations for the sp² C-H bonds of the vinyl groups (=C-H) will appear above 3000 cm⁻¹. The sp³ C-H stretching vibrations of the methyl and methylene groups will be observed just below 3000 cm⁻¹.

C=C Stretching: The carbon-carbon double bond stretching vibrations will result in characteristic peaks in the region of 1640-1680 cm⁻¹. The terminal C=CH₂ bond will have a distinct frequency from the internal trisubstituted double bond.

C-H Bending: The out-of-plane bending vibrations (wagging) of the vinyl C-H bonds are typically strong and appear in the 900-1000 cm⁻¹ region, providing clear evidence for the presence of the terminal double bond.

Interactive Data Table: Characteristic FTIR Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| =C-H | Stretching | 3050 - 3100 |

| -C-H (sp³) | Stretching | 2850 - 2960 |

| C=C | Stretching | 1640 - 1680 |

| =C-H | Bending (oop) | 910 - 990 |

| -CH₂- | Scissoring | ~1465 |

| -CH₃ | Bending | ~1375 |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR. The C=C stretching vibrations in dienes often give rise to strong and sharp signals in the Raman spectrum, making it a valuable tool for their identification. google.com The symmetric vibrations of the molecule are particularly Raman active. The region between 1600 and 1700 cm⁻¹ would be of significant interest for observing the double bond stretches.

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. d-nb.info For this compound, gas chromatography-mass spectrometry (GC-MS) is a common method of analysis. nih.gov

Upon electron ionization (EI), the this compound molecule will form a molecular ion ([M]⁺•), whose mass-to-charge ratio (m/z) will correspond to the molecular weight of the compound (110.20 g/mol ). The subsequent fragmentation of this molecular ion provides a unique fingerprint.

Key fragmentation pathways for dienes often involve allylic cleavage, which is the breaking of a bond adjacent to a double bond, leading to the formation of stable allylic carbocations. For this compound, cleavage of the C3-C4 bond would be a likely fragmentation pathway, generating resonance-stabilized allylic fragments. The fragmentation pattern can help to confirm the positions of the double bonds and the methyl group.

Interactive Data Table: Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment Ion | Fragmentation Pathway |

| 110 | [C₈H₁₄]⁺• (Molecular Ion) | Ionization of the parent molecule |

| 95 | [C₇H₁₁]⁺ | Loss of a methyl radical (•CH₃) |

| 69 | [C₅H₉]⁺ | Allylic cleavage at C3-C4 |

| 55 | [C₄H₇]⁺ | Further fragmentation of larger ions |

| 41 | [C₃H₅]⁺ (Allyl cation) | Common fragment in unsaturated hydrocarbons |

High-Resolution Accurate-Mass Spectrometry (HRMS)

High-Resolution Accurate-Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high precision by measuring its mass-to-charge ratio to several decimal places. For this compound, HRMS is critical for unambiguously confirming its molecular formula, C₈H₁₄. The theoretically calculated exact mass for the molecular ion [M]⁺ is distinct from other compounds that might have the same nominal mass.

This level of accuracy allows researchers to differentiate between isomers or compounds with very similar molecular weights, which is a common challenge in organic synthesis and natural product analysis. For instance, HRMS can easily distinguish this compound from its oxygenated derivatives, which may be present as impurities or as products of subsequent reactions. The difference in exact mass, though small, is readily detectable by a high-resolution instrument.

The table below compares the computed exact masses of this compound and some of its closely related derivatives, illustrating the precision of HRMS.

| Compound Name | Molecular Formula | Nominal Mass (Da) | Exact Mass (Da) | Source |

| This compound | C₈H₁₄ | 110 | 110.10955 | Calculated |

| 2-Methylhepta-1,6-dien-3-one | C₈H₁₂O | 124 | 124.08882 | nih.gov |

| This compound-3,4-dione | C₈H₁₀O₂ | 138 | 138.06808 | nih.gov |

This table is interactive. Click on the headers to sort.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which induces electronic transitions between molecular orbitals. The utility of this technique for a specific compound is highly dependent on the presence of chromophores, particularly conjugated π-systems.

For this compound, the two double bonds are separated by three single bonds, classifying it as an isolated or non-conjugated diene. Due to this lack of conjugation, it does not exhibit significant absorption in the standard UV-Vis range (200–800 nm). The electronic transitions (π → π*) associated with its isolated double bonds occur at wavelengths below 200 nm, which are not typically observed with standard spectrophotometers.

The absence of a strong UV-Vis signal is itself a key piece of characterization data, confirming the lack of an extended conjugated system. This can be contrasted with conjugated isomers of the same molecular formula, which would show strong absorption at higher wavelengths. For example, a conjugated triene like 2-methylhepta-1,3,5-triene would be expected to have a strong absorption maximum (λmax) well within the UV region. chegg.com

| Compound Type | Example | Conjugation | Expected λmax (nm) |

| Non-conjugated Diene | This compound | No | < 200 |

| Conjugated Triene | 2-Methylhepta-1,3,5-triene | Yes | > 250 chegg.com |

This table is interactive. Click on the headers to sort.

X-ray Diffraction Analysis of Crystalline Derivatives or Related Compounds

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. However, since this compound is a liquid at ambient temperatures, it cannot be analyzed directly using single-crystal X-ray diffraction.

To overcome this limitation, researchers can synthesize solid, crystalline derivatives of the compound. A common strategy involves reacting the diene to form a metal-organic complex. For example, hepta-1,6-diene can act as a chelating ligand in palladium(0) and platinum(0) complexes. acs.org The resulting crystalline complexes can then be subjected to X-ray diffraction analysis. This approach provides invaluable information not only on the connectivity of the original diene but also its conformation and stereochemistry upon coordination to the metal center. acs.orgresearchgate.net Similarly, crystalline derivatives of other dienes have been analyzed to provide unambiguous stereochemical assignments.

The structural data obtained from such derivatives are crucial for understanding reaction mechanisms, stereoselectivity, and the precise architecture of molecules involved in catalysis or materials science. acs.org

Chromatographic Methods for Purification and Analytical Quantification (e.g., GC-MS, HPLC)

Chromatographic techniques are indispensable for the separation, purification, and quantification of this compound from reaction mixtures or natural sources.

Gas Chromatography-Mass Spectrometry (GC-MS) is the most prominent and suitable technique for analyzing a volatile and thermally stable compound like this compound. chula.ac.th In GC, the compound is vaporized and separated from other components based on its boiling point and interactions with a stationary phase within a capillary column. chula.ac.th Non-polar columns, such as those with a 5% phenyl methyl siloxane phase (e.g., HP-5MS), are commonly used for separating hydrocarbons. uin-alauddin.ac.id The gas chromatograph is coupled to a mass spectrometer, which serves as a highly sensitive and specific detector, providing both qualitative (mass spectrum) and quantitative (peak area) data. chula.ac.thnih.gov

High-Performance Liquid Chromatography (HPLC) is less frequently used for small, non-polar hydrocarbons because they are often not retained well on standard reverse-phase columns and lack a strong UV chromophore for detection. However, HPLC can be employed for the analysis of less volatile or more polar derivatives of this compound. For instance, experimental HPLC retention times have been used to validate computationally predicted properties of related diene derivatives.

The table below summarizes typical parameters for the GC-MS analysis of volatile organic compounds, which would be applicable to this compound.

| Parameter | Typical Specification | Purpose | Source |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile compounds | chula.ac.thbioline.org.br |

| Column | Capillary column (e.g., 30 m x 0.25 mm) with a non-polar stationary phase (e.g., HP-5MS, TG-WAXMS) | Separates components of the mixture | uin-alauddin.ac.idbioline.org.br |

| Carrier Gas | Helium | Transports the sample through the column | uin-alauddin.ac.idbioline.org.br |

| Injection Mode | Split or Splitless | Introduces the sample into the GC | uin-alauddin.ac.id |

| Oven Program | Temperature ramp (e.g., 40°C to 280°C) | Elutes compounds based on boiling point | mdpi.com |

| Detector | Mass Spectrometer (MS) | Identifies and quantifies compounds by mass-to-charge ratio | chula.ac.th |

This table is interactive. Click on the headers to sort.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-methylhepta-1,6-diene, and how are stereochemical outcomes controlled?

- Methodology : The compound is typically synthesized via catalytic cross-coupling reactions. For example, rare-earth metal catalysts (e.g., lutetium-based) enable cis-1,4-selective polymerization of structurally similar dienes like 3-methylenehepta-1,6-diene . Key parameters include solvent polarity, temperature (optimized at 25–60°C), and catalyst-to-monomer ratios. Steric effects from substituents (e.g., methyl groups) influence regioselectivity.

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves double-bond positions and substituent arrangements. Gas Chromatography-Mass Spectrometry (GC-MS) confirms molecular weight, while High-Resolution Mass Spectrometry (HRMS) aids in identifying low-concentration photodegradation byproducts when NMR is insufficient . Challenges arise in distinguishing diastereomers; coupling with computational modeling (DFT) improves accuracy.

Q. What safety protocols are recommended for handling this compound in lab settings?

- Methodology : Similar to structurally related dienes (e.g., 3,7-dimethylocta-1,6-diene), it is classified under UN 1993 (flammable liquid). Use inert atmospheres (N₂/Ar) during reactions, store at 2–8°C in sealed containers, and avoid skin contact (H315/H317 hazards) . Degradation products like epoxides may require additional toxicity screening .

Advanced Research Questions

Q. How can competing reaction pathways (e.g., cyclization vs. polymerization) be controlled during diene synthesis?

- Methodology : Substituent electronic effects dictate reactivity. For example, bulky aryl groups on hepta-1,6-dienes favor intramolecular cyclization (e.g., forming bicyclic structures via [2+2] photochemical reactions) over polymerization. Solvent choice (e.g., benzene vs. THF) and irradiation wavelength (UV vs. visible light) further modulate outcomes . Kinetic studies using time-resolved spectroscopy are critical for pathway optimization.

Q. What computational strategies resolve contradictions in spectroscopic data for diene-derived photoproducts?

- Methodology : When HRMS and NMR data conflict (e.g., due to trace byproducts), Density Functional Theory (DFT) predicts plausible structures by comparing experimental vs. calculated spectral profiles. Molecular dynamics simulations assess stability, while docking studies validate proposed intermediates .

Q. How do catalyst systems influence the functionalization of this compound in post-polymerization modifications?

- Methodology : Rare-earth catalysts enable living polymerization, allowing subsequent thiol-ene "click" reactions to introduce functional groups (e.g., hydroxyls). Reaction efficiency depends on monomer-to-thiol ratios (1:1.2 optimal) and solvent compatibility (e.g., dichloromethane vs. toluene) .

Data Analysis and Experimental Design

Q. How should researchers design experiments to evaluate photostability and degradation kinetics of this compound?

- Methodology : Use controlled UV irradiation setups (e.g., 254 nm Hg lamp) with benzene as a solvent. Monitor degradation via GC-MS at timed intervals. Kinetic models (e.g., pseudo-first-order) quantify rate constants, while Arrhenius plots assess temperature dependence .

Q. What statistical approaches are recommended for analyzing contradictory data in diene reactivity studies?

- Methodology : Multivariate analysis (e.g., PCA) identifies outliers in datasets. Bayesian inference reconciles conflicting results by weighting high-precision techniques (e.g., HRMS) more heavily than low-resolution data .

Critical Research Gaps

- Stereochemical Control : Current catalyst systems for this compound lack the enantioselectivity achieved with simpler dienes (e.g., isoprene).

- Ecotoxicology : Limited data exist on aquatic toxicity (H400/H410 hazards) of diene degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.